molecular formula C12H7F3O3 B1298721 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde CAS No. 306936-00-5

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde

Cat. No.: B1298721
CAS No.: 306936-00-5
M. Wt: 256.18 g/mol
InChI Key: UTGWIIGCXFJJHZ-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde is an organic compound that has gained considerable attention in contemporary chemical research due to its distinctive molecular architecture and versatile reactivity profile. The compound is officially registered under the Chemical Abstracts Service number 306936-00-5, establishing its unique identity within the global chemical database system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being 2-furancarboxaldehyde, 5-[2-(trifluoromethoxy)phenyl]-, which accurately describes the molecular structure and functional group positioning. Alternative nomenclature systems recognize this compound under several synonyms, including 5-(2-trifluoromethoxy-phenyl)-furan-2-carbaldehyde and 5-[2-(trifluoromethoxy)phenyl]furfural, reflecting different naming conventions used across various chemical databases and research publications. The compound has been assigned multiple catalog numbers by different suppliers, with entries such as HA-2204 from Combi-Blocks and various other commercial identifiers that facilitate procurement and research applications.

The molecular descriptor codes provide additional identification parameters essential for chemical database searches and computational chemistry applications. The International Chemical Identifier Key is documented as UTGWIIGCXFJJHZ-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System representation is recorded as FC(F)(F)OC1=CC=CC=C1C1=CC=C(O1)C=O. These standardized identifiers ensure accurate compound recognition across different software platforms and research databases. Furthermore, the compound has been cataloged in PubChem under the identifier 721838, providing access to comprehensive chemical information and computational data. The MDL number MFCD00278715 serves as another unique identifier used in chemical inventory systems and research databases.

Molecular Structure and Fundamental Properties

The molecular architecture of this compound exhibits a complex arrangement that contributes to its distinctive chemical properties and reactivity patterns. The compound possesses the molecular formula C₁₂H₇F₃O₃, indicating a carbon backbone of twelve atoms with seven hydrogen atoms, three fluorine atoms, and three oxygen atoms. The molecular weight is precisely determined as 256.18 grams per mole, representing a relatively substantial organic molecule suitable for various synthetic applications. The structural framework consists of a furan ring system substituted at the 5-position with a 2-(trifluoromethoxy)phenyl group, while the 2-position of the furan ring bears an aldehyde functional group. This arrangement creates a unique electronic environment that influences both the compound's reactivity and its potential biological activities.

The trifluoromethoxy substituent represents a particularly significant structural feature that distinguishes this compound from simpler furan derivatives. The trifluoromethoxy group (-OCF₃) imparts distinctive electronic properties to the molecule, including enhanced lipophilicity and altered electron distribution patterns that can influence biological activity and chemical reactivity. The phenyl ring system provides aromatic stability while serving as a platform for the trifluoromethoxy substitution, creating a balanced molecular architecture that combines stability with functional versatility. The aldehyde functionality at the 2-position of the furan ring serves as a primary reactive site, enabling various nucleophilic addition reactions and condensation processes that are fundamental to synthetic organic chemistry applications.

Physical and Chemical Properties

The physical characteristics of this compound reflect its molecular structure and provide essential information for handling, storage, and application procedures. The compound exhibits a melting point range of 71-73 degrees Celsius, indicating a relatively low melting organic solid that can be easily manipulated under standard laboratory conditions. The boiling point has been determined as 282 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, suggesting moderate volatility and thermal stability under typical synthetic reaction conditions. The density measurement of 1.351 grams per cubic centimeter indicates a relatively dense organic compound, which is consistent with the presence of multiple fluorine atoms in the molecular structure. These physical parameters are crucial for determining appropriate reaction conditions, purification methods, and storage requirements in research and industrial applications.

The compound demonstrates characteristic solubility patterns that reflect its molecular architecture and electronic properties. Research indicates that this compound exhibits good solubility in organic solvents such as dichloromethane and acetone, while showing limited solubility in aqueous systems. This solubility profile is typical for organic compounds containing trifluoromethyl or trifluoromethoxy substituents, which tend to enhance lipophilicity while reducing water solubility. The flash point has been reported as 124.4 degrees Celsius, providing important safety information for handling and storage procedures. The compound typically appears as a pale yellow to light brown solid, with the coloration potentially varying based on purity levels and storage conditions.

Analytical and Spectroscopic Data

Property Value Source Reference
Chemical Abstracts Service Number 306936-00-5
Molecular Formula C₁₂H₇F₃O₃
Molecular Weight 256.18 g/mol
Melting Point 71-73°C
Boiling Point 282°C at 760 mmHg
Density 1.351 g/cm³
Flash Point 124.4°C
PubChem Identifier 721838
MDL Number MFCD00278715

The analytical characterization of this compound encompasses various spectroscopic and chromatographic techniques that confirm its structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with characteristic signals corresponding to the aromatic protons, the aldehyde proton, and the furan ring system. The presence of fluorine atoms in the trifluoromethoxy group creates distinctive patterns in both proton and fluorine nuclear magnetic resonance spectra, enabling precise structural confirmation and purity assessment. Mass spectrometry analysis yields the expected molecular ion peak at mass-to-charge ratio 256, consistent with the calculated molecular weight and confirming the molecular formula. Infrared spectroscopy reveals characteristic absorption bands corresponding to the aldehyde carbonyl group, aromatic carbon-carbon stretching, and carbon-fluorine bonds, providing additional structural confirmation.

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(7-16)17-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGWIIGCXFJJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352257
Record name 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-00-5
Record name 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde. Research indicates that this compound exhibits significant inhibition of bacterial growth, especially against resistant strains. For instance, a study found that derivatives of furaldehyde compounds, including this specific compound, were effective against various bacterial pathogens, suggesting its potential as an antibacterial agent in clinical settings.

Biofilm Disruption

Another important application is its ability to disrupt biofilm formation in Staphylococcus aureus. The compound was shown to significantly reduce biofilm biomass, indicating its utility in treating chronic infections associated with biofilms. This property is particularly relevant for developing new therapeutic strategies against persistent bacterial infections.

Agricultural Applications

Fungicidal Activity

The compound has been identified as having fungicidal properties, making it a candidate for agricultural use. It can be employed to control phytopathogenic fungi that affect crops. The effectiveness of this compound at low application rates makes it environmentally friendly and well-tolerated by plants .

Pest Control

In addition to its antifungal properties, this compound can also be utilized for controlling plant pests. Its application can help protect crops from various microbial attacks, thereby enhancing agricultural productivity and sustainability .

Material Science Applications

Chemical Stability and Inertness

The chemical structure of this compound contributes to its stability and inertness, making it suitable for various industrial applications. Its properties are advantageous in formulations where resistance to degradation is crucial, such as coatings and protective materials .

Case Study 1: Antibacterial Activity Assessment

A comprehensive evaluation was conducted to assess the antibacterial effects of this compound against several bacterial strains. The results demonstrated a marked reduction in bacterial viability, particularly in strains resistant to conventional antibiotics. This study underscores the compound's potential for development into new antibacterial therapies.

Case Study 2: Biofilm Inhibition

In a controlled laboratory setting, the ability of this compound to inhibit biofilm formation was tested against Staphylococcus aureus. The findings indicated a significant decrease in biofilm biomass compared to untreated controls, suggesting that this compound could be instrumental in managing infections linked to biofilms.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntibacterial AgentSignificant inhibition of resistant bacterial strains
Biofilm DisruptionReduced biofilm biomass in Staphylococcus aureus
Agricultural ScienceFungicidal ActivityEffective against phytopathogenic fungi at low rates
Pest ControlProtects crops from microbial attacks
Material ScienceChemical StabilityHigh resistance to degradation in industrial applications

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde (Target) -OCF₃ (ortho-phenyl) C₁₂H₇F₃O₃ ~256.14 (calculated) Specialty chemical; potential bioactivity
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde () -OCH₂-C₆H₄-CF₃ (meta-phenoxy) C₁₃H₉F₃O₃ 270.21 Higher molecular weight; phenoxy linker may enhance lipophilicity
5-(3-Nitrophenyl)-2-furaldehyde () -NO₂ (meta-phenyl) C₁₁H₇NO₄ 217.18 Strong electron-withdrawing nitro group; possible use in synthetic intermediates
5-({4-Chloro-2-nitrophenoxy}methyl)-2-furaldehyde () -OCH₂-C₆H₃(Cl)(NO₂) (para-chloro, ortho-nitro) C₁₂H₈ClNO₅ 281.65 Chloro-nitro substituents; likely high reactivity for nucleophilic substitution
5-[4-(Trifluoromethoxy)phenyl]-2-furaldehyde () -OCF₃ (para-phenyl) C₁₂H₇F₃O₃ ~256.14 (calculated) Para-substituted isomer; differing electronic effects vs. ortho-OCF₃

Key Observations

Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to -CF₃ () or -NO₂ (). Positional Isomerism: The ortho-OCF₃ substitution in the target compound introduces steric hindrance near the furan ring, which may reduce solubility compared to the para-OCF₃ isomer () .

Biological Activity: Compounds like 5-(3,4-dichlorophenyl)-2-furaldehyde () exhibit antimicrobial activity, suggesting that halogenated phenyl groups enhance bioactivity. The target compound’s -OCF₃ group may similarly contribute to pesticidal or pharmaceutical applications .

Synthetic Utility: The nitro-substituted analogs () are likely intermediates in the synthesis of heterocycles (e.g., thiazolidinones), where the nitro group can be reduced to amines for further functionalization . The phenoxymethyl-linked compound () demonstrates how spacer groups between the phenyl and furan rings modulate physicochemical properties, such as boiling points or crystallinity .

Biological Activity

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde (TFMPF) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of TFMPF, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

TFMPF is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring and a furaldehyde moiety. Its chemical formula is C12_{12}H7_7F3_3O3_3, and it exhibits properties that may influence its interaction with biological systems, including lipophilicity and electrophilicity due to the trifluoromethoxy substituent.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
TFMPF has shown potential as an inhibitor of various enzymes. The trifluoromethoxy group enhances the compound's ability to interact with active sites of enzymes, potentially leading to altered enzyme kinetics. Studies have indicated that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), suggesting that TFMPF may exhibit similar inhibitory effects .

2. Anticancer Activity:
Research indicates that TFMPF may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival, such as the MAPK/ERK pathway .

Table 1: Summary of Biological Activities of TFMPF

Activity Description Reference
Enzyme InhibitionPotential inhibitor of AChE and CA with significant binding affinity.
Anticancer ActivityInduces apoptosis in cancer cell lines; modulates MAPK/ERK signaling pathway.
Antimicrobial EffectsExhibits antibacterial properties against certain pathogens.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of TFMPF on breast cancer cells revealed that treatment with TFMPF resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase-3, a key enzyme in the apoptosis pathway, indicating its potential as a therapeutic agent against breast cancer .

Case Study 2: Enzyme Interaction

In another investigation, molecular docking studies were performed to evaluate the binding affinity of TFMPF to AChE. The results indicated strong interactions at the active site, suggesting that TFMPF could serve as a lead compound for developing new AChE inhibitors for treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of this compound can be modeled after analogous furan derivatives. For example, coupling reactions involving trifluoromethoxy-substituted aromatic aldehydes with furan precursors are common. Key steps include:

  • Catalytic Systems : Use of bases like NaOH or K₂CO₃ to facilitate nucleophilic substitution or condensation reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while fluorinated alcohols (e.g., hexafluoroisopropanol) improve reaction efficiency in oxidative coupling .
  • Optimization via DOE : Apply factorial design (e.g., 2³ full factorial) to test variables like temperature, catalyst loading, and solvent ratio. Statistical analysis (ANOVA) identifies significant factors affecting yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the furan and phenyl rings. For example, the trifluoromethoxy group (-OCF₃) shows distinct ¹⁹F NMR signals .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and C-F vibrations near 1200 cm⁻¹) .

Q. How can researchers experimentally determine the solubility and stability of this compound under varying conditions?

Methodological Answer:

  • Solubility Profiling : Use a solvent library (e.g., water, ethanol, DCM, THF) with gravimetric or UV-Vis methods to quantify solubility. Hansen solubility parameters predict compatibility with solvents .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC to monitor decomposition. pH-dependent stability is assessed using buffered solutions .

Advanced Research Questions

Q. How can contradictions in reaction yields from different catalytic systems be resolved?

Methodological Answer:

  • Comparative Kinetic Studies : Use in-situ techniques (e.g., Raman spectroscopy) to monitor reaction progress under varying catalysts (e.g., Pd(PPh₃)₄ vs. SnCl₄). Compute turnover frequencies (TOF) to compare efficiency .
  • Statistical Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, catalyst steric effects) causing yield discrepancies .
  • Computational Validation : Density functional theory (DFT) calculates activation energies for competing pathways, explaining why certain catalysts underperform .

Q. What computational methods are recommended to predict reaction mechanisms and regioselectivity?

Methodological Answer:

  • Quantum Chemical Modeling : Use Gaussian or ORCA software for transition-state optimization. For example, Fukui indices identify electrophilic/nucleophilic sites on the furan ring .
  • Reaction Path Sampling : Metadynamics or NEB (nudged elastic band) methods map energy landscapes for trifluoromethoxy group incorporation .
  • Machine Learning : Train models on PubChem datasets to predict side products from competing pathways (e.g., over-oxidation of the aldehyde group) .

Q. How can factorial design improve structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Multi-Variable Screening : Design a fractional factorial experiment (e.g., 2⁴⁻¹) to test substituent effects (e.g., replacing -OCF₃ with -OCH₃ or -CF₃). Measure bioactivity endpoints (e.g., enzyme inhibition) .
  • Response Surface Methodology (RSM) : Optimize substituent positions and electronic properties (Hammett σ constants) to maximize desired activity .
  • Data Integration : Combine experimental SAR with molecular docking simulations to validate binding hypotheses (e.g., π-π stacking with aromatic residues) .

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